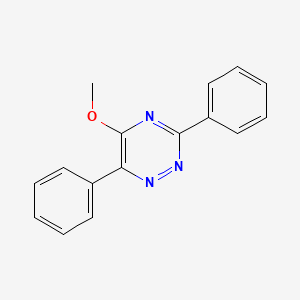

5-Methoxy-3,6-diphenyl-1,2,4-triazine

Vue d'ensemble

Description

5-methoxy-3,6-diphenyl-1,2,4-triazine is an aromatic ether.

Mécanisme D'action

Target of Action

It’s known that triazine derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds . In the case of 5-Methoxy-3,6-diphenyl-1,2,4-triazine, it’s likely that the compound interacts with its targets in a similar manner, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the wide range of biological activities associated with triazine derivatives, it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects .

Pharmacokinetics

The solvatochromic behavior of this compound has been studied, showing a red shift in its main intense band at 310 nm when progressing from a non-polar solvent to a polar one . This suggests that the compound’s bioavailability could be influenced by the polarity of its environment.

Result of Action

Given the wide range of biological activities associated with triazine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solvatochromic behavior suggests that its action could be influenced by the polarity of its environment . Additionally, safety data suggests that adequate ventilation is necessary when handling this compound, indicating that its stability could be affected by environmental conditions .

Activité Biologique

5-Methoxy-3,6-diphenyl-1,2,4-triazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the reaction of substituted phenyl groups with triazine derivatives. The compound has a molecular weight of 263.30 g/mol and a CAS number of 54637-94-4. Its structure includes methoxy and diphenyl substituents that contribute to its biological activity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties by modulating the expression of survival motor neuron (SMN) proteins. In a study involving spinal muscular atrophy (SMA) models, this compound was shown to increase SMN protein production in a dose-dependent manner. It specifically enhanced the expression of SMN2 without affecting SMN1 levels, suggesting a targeted mechanism that could be beneficial in treating SMA .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| HCT116 (Colorectal) | 10.0 | High antiproliferative action |

| A549 (Lung Cancer) | 8.0 | Strong sensitivity |

These results indicate that this compound may serve as an effective agent in cancer therapy by inducing apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of methoxy and diphenyl groups plays a crucial role in its interaction with biological targets:

- Methoxy Group : Enhances lipophilicity and may facilitate crossing the blood-brain barrier.

- Diphenyl Substituents : Influence binding affinity to target proteins involved in neuroprotection and cancer cell proliferation.

Studies suggest that modifications to these substituents could lead to improved efficacy and selectivity against specific targets .

Case Study 1: Spinal Muscular Atrophy

In a high-throughput screening for SMA treatments, this compound was identified as a lead compound due to its ability to upregulate SMN protein levels significantly. This effect was validated using patient-derived fibroblasts and demonstrated a promising therapeutic profile for SMA management .

Case Study 2: Cancer Cell Lines

In another study focusing on anticancer properties, the compound was tested against multiple tumor cell lines including MCF-7 and HCT116. The results indicated that it not only inhibited cell growth but also induced apoptosis through mechanisms involving oxidative stress .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antagonist Activity in G-Protein Coupled Receptors (GPCRs)

One of the most significant applications of 5-Methoxy-3,6-diphenyl-1,2,4-triazine is its role as a ligand for GPCRs, specifically GPR84. Recent studies have demonstrated that derivatives of this compound exhibit high-affinity binding and antagonistic activity against GPR84, which is implicated in inflammatory diseases. The structure–activity relationship (SAR) studies have shown that modifications to the triazine ring can enhance potency and selectivity for GPR84. For instance, analogues with specific aryl substitutions have been synthesized and evaluated for their pharmacological properties .

2. Anti-inflammatory Properties

Research indicates that compounds derived from this compound can reduce inflammation in models of chronic inflammatory bowel disease. In a mouse model induced by dextran sodium sulfate, these compounds demonstrated a reduction in disease activity index scores and neutrophil infiltration . This suggests their potential utility as therapeutic agents for treating inflammatory conditions.

1. Electronic Materials

This compound derivatives have been explored for their potential use in flexible electronics and optical displays. Their unique electronic properties make them suitable candidates for applications in logic circuits and other electronic devices . The stability and conductivity of these materials can be enhanced through strategic modifications to the triazine core.

2. Photovoltaic Applications

The compound has also shown promise in photovoltaic applications due to its ability to absorb light effectively and convert it into electrical energy. Research is ongoing to optimize its structural properties for improved efficiency in solar cells .

Case Studies

Case Study 1: GPR84 Antagonists

In a study published by Chen et al., several analogues of this compound were synthesized and tested for their ability to inhibit neutrophil chemotaxis via GPR84 antagonism. The results indicated that specific substitutions on the triazine ring significantly enhanced the antagonist activity compared to the parent compound .

Case Study 2: Material Development

A recent investigation into the use of triazine derivatives in organic photovoltaics demonstrated that compounds based on this compound exhibited higher light absorption and charge mobility than traditional materials. This advancement could lead to more efficient solar energy conversion technologies .

Propriétés

IUPAC Name |

5-methoxy-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-20-16-14(12-8-4-2-5-9-12)18-19-15(17-16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJMIXQBDVYQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.